[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride
Overview
Description
[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride: is a chemical compound with the molecular formula C13H20ClNO2 and a molecular weight of 257.76 g/mol . It is a solid compound known for its unique structural properties, which make it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride involves the formation of the azetidine ring, which is a four-membered heterocycle. The reactivity of azetidines is driven by considerable ring strain, making them more stable than related aziridines . The synthetic route typically involves the reaction of appropriate precursors under controlled conditions to form the azetidine ring, followed by functionalization to introduce the phenylethyl and dimethanol groups .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in catalytic processes.
Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.
Industry: The compound is used in material synthesis and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of [1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, influencing biological pathways and interactions . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Azetidines: Other azetidine derivatives share similar structural features and reactivity due to the four-membered ring.
Aziridines: Although less stable, aziridines are related compounds with a three-membered ring.
Uniqueness
[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride is unique due to its specific functional groups and the stability of the azetidine ring. This stability, combined with its reactivity, makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
[3-(hydroxymethyl)-1-(1-phenylethyl)azetidin-3-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-11(12-5-3-2-4-6-12)14-7-13(8-14,9-15)10-16;/h2-6,11,15-16H,7-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARURDGVRMEZEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(C2)(CO)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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